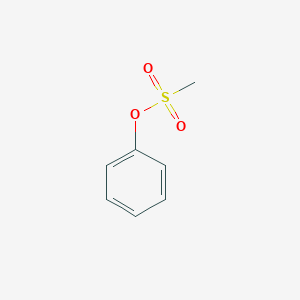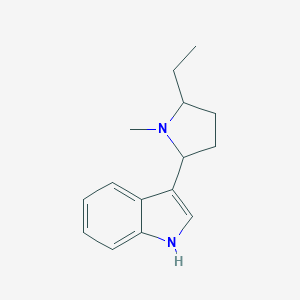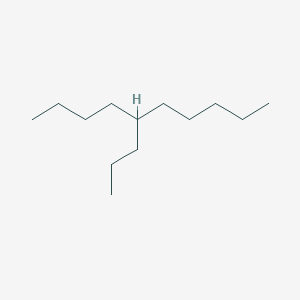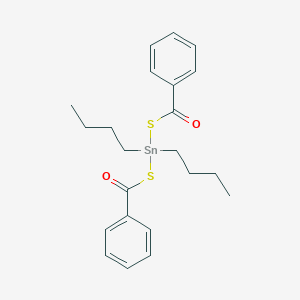
Bis(benzoylthio)dibutylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(benzoylthio)dibutylstannane, also known as BBTDS, is an organotin compound that has been widely used in scientific research. It is a white crystalline solid with the molecular formula C26H38O2S2Sn and a molecular weight of 579.25 g/mol. BBTDS has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of Bis(benzoylthio)dibutylstannane is not well understood, but it is thought to act as a Lewis acid catalyst in many reactions. It has been found to promote the formation of carbon-carbon and carbon-sulfur bonds, and to catalyze the addition of nucleophiles to carbonyl groups. Bis(benzoylthio)dibutylstannane has also been shown to act as a mild oxidizing agent in some reactions.
Efectos Bioquímicos Y Fisiológicos
Bis(benzoylthio)dibutylstannane has been found to exhibit a variety of biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. Bis(benzoylthio)dibutylstannane has also been found to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(benzoylthio)dibutylstannane has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and purify, and is stable under a wide range of conditions. Bis(benzoylthio)dibutylstannane is also relatively non-toxic, making it a safer alternative to some other organotin compounds. However, Bis(benzoylthio)dibutylstannane is not suitable for all types of reactions, and may not be effective in some cases. Additionally, its anti-cancer and anti-inflammatory properties may interfere with some experiments, making it important to carefully consider its use in each case.
Direcciones Futuras
There are several potential future directions for research involving Bis(benzoylthio)dibutylstannane. One area of interest is the development of new synthetic methods using Bis(benzoylthio)dibutylstannane as a catalyst. Another potential direction is the investigation of its anti-cancer and anti-inflammatory properties, with the goal of developing new therapies for these diseases. Finally, Bis(benzoylthio)dibutylstannane may have potential applications in the development of new materials and nanotechnology, which could be an exciting area for future research.
Métodos De Síntesis
Bis(benzoylthio)dibutylstannane can be synthesized by reacting dibutyltin oxide with benzoyl chloride in the presence of thioacetic acid. The reaction produces Bis(benzoylthio)dibutylstannane as a white precipitate, which can be purified by recrystallization. This synthesis method has been widely used in the production of Bis(benzoylthio)dibutylstannane for research purposes.
Aplicaciones Científicas De Investigación
Bis(benzoylthio)dibutylstannane has been extensively used in scientific research as a reagent for organic synthesis and as a catalyst for various reactions. It has been found to be particularly useful in the synthesis of thioesters, which are important intermediates in the production of pharmaceuticals and other organic compounds. Bis(benzoylthio)dibutylstannane has also been used in the preparation of organotin compounds with potential applications in the fields of materials science and nanotechnology.
Propiedades
Número CAS |
15481-48-8 |
|---|---|
Nombre del producto |
Bis(benzoylthio)dibutylstannane |
Fórmula molecular |
C22H28O2S2Sn |
Peso molecular |
507.3 g/mol |
Nombre IUPAC |
S-[benzoylsulfanyl(dibutyl)stannyl] benzenecarbothioate |
InChI |
InChI=1S/2C7H6OS.2C4H9.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
BRIMXLZSNXEUEL-UHFFFAOYSA-L |
SMILES isomérico |
CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |
SMILES |
CCCC[Sn](CCCC)(SC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |
Otros números CAS |
15481-48-8 |
Sinónimos |
bis(benzoylthio)dibutylstannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



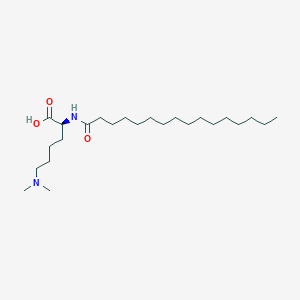
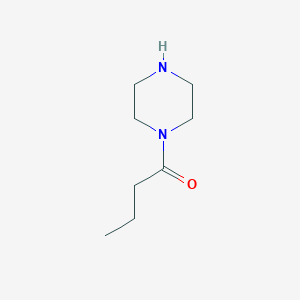



![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
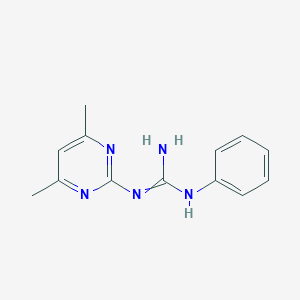
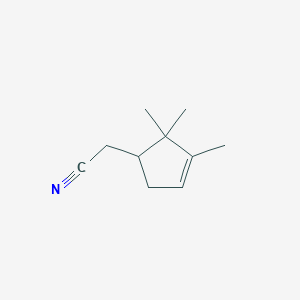
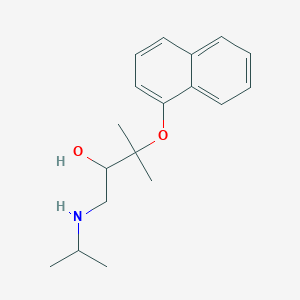
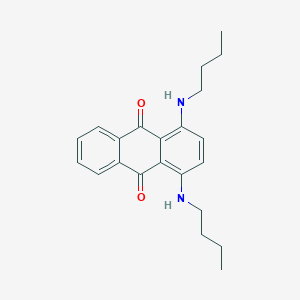
![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)
